2,3-Difluorobenzoic acid

Descripción

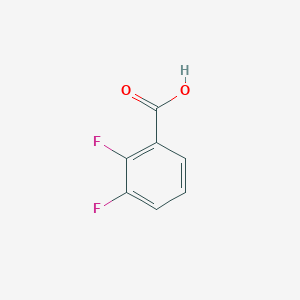

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZVIWSFUPLSOR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2O2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963351 | |

| Record name | 2,3-Difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4519-39-5 | |

| Record name | Benzoic acid, 2,3-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004519395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,3 Difluorobenzoic Acid

Established Synthetic Routes to 2,3-Difluorobenzoic Acid

The traditional synthesis of this compound relies on robust, multi-step procedures that have been well-documented in organic chemistry. These methods include classical transformations, hydrolysis of nitrile precursors, and the carboxylation of organometallic intermediates.

Conventional Multi-Step Synthesis Approaches

Conventional routes to fluorinated benzoic acids often begin with appropriately substituted aniline (B41778) or nitrobenzene (B124822) precursors. A representative multi-step synthesis, analogous to the Balz-Schiemann reaction for preparing fluorobenzenes, can be envisioned starting from 2,3-difluoroaniline.

The general sequence involves the diazotization of the aniline derivative in the presence of a non-nucleophilic acid, followed by thermal or photochemical decomposition to install the desired functional group. While effective, these methods often require stringent control of reaction conditions and may involve hazardous reagents like nitrous acid. Another classical approach involves the oxidation of a side chain on the benzene (B151609) ring, such as converting 2,3-difluorotoluene (B1304731) to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.

A plausible multi-step pathway could involve the following transformations:

Nitration: Introduction of a nitro group onto a difluorobenzene ring.

Reduction: Conversion of the nitro group to an amine.

Diazotization: Formation of a diazonium salt from the amine.

Cyanation or Carboxylation: Displacement of the diazonium group with a cyanide group (followed by hydrolysis) or direct carboxylation.

These multi-step syntheses, while foundational, often generate significant waste and require multiple purification steps, driving the search for more efficient alternatives.

Hydrolysis-Based Preparations from Precursor Compounds

A more direct and common method for preparing this compound is the hydrolysis of its corresponding nitrile precursor, 2,3-difluorobenzonitrile. This transformation can be achieved under acidic or basic conditions.

Acid-catalyzed hydrolysis is typically performed by refluxing the nitrile in a strong aqueous acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of a benzamide (B126) intermediate, which is subsequently hydrolyzed to the carboxylic acid. The rate of hydrolysis can be significantly influenced by the concentration of the acid. For instance, studies on similar benzonitriles have shown that the catalytic activity of sulfuric acid is strongly influenced by the water content in the medium. researchgate.net

Table 1: Conditions for Hydrolysis of Benzonitrile Derivatives

| Precursor | Conditions | Product | Key Feature |

|---|---|---|---|

| 2,3-Difluorobenzonitrile | Aqueous H2SO4, heat | This compound | Traditional method, high yield |

| 2,3-Difluorobenzonitrile | Aqueous NaOH, heat | Sodium 2,3-difluorobenzoate | Basic hydrolysis, followed by acidification |

| 2,6-Difluorobenzonitrile (B137791) | High-temperature liquid water (HTLW) at 523.15 K | 2,6-Difluorobenzoic acid | Catalyst-free, green alternative researchgate.net |

Carboxylation Reactions of Fluorinated Aromatic Intermediates

Carboxylation reactions provide a powerful method for the direct introduction of a carboxylic acid group. A cornerstone of this approach is the Grignard reaction. This method typically starts with an aryl halide, such as 1-bromo-2,3-difluorobenzene, which is reacted with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent (2,3-difluorophenylmagnesium bromide).

This highly nucleophilic organometallic intermediate is then reacted with solid carbon dioxide (dry ice), which serves as the electrophilic source of the carboxyl group. An acidic workup subsequently protonates the resulting carboxylate salt to yield the final this compound. The entire process must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and react readily with water.

Another approach involves the direct carboxylation of a C-H bond on the aromatic ring. This can be achieved using strong bases to deprotonate the ring, creating a carbanion that then reacts with CO2. However, achieving regioselectivity on a substituted benzene like 1,2-difluorobenzene (B135520) can be challenging with this method.

Advanced and Sustainable Synthesis Strategies for this compound and its Analogues

In response to the growing need for environmentally benign chemical processes, research has focused on developing advanced and sustainable methods for synthesizing fluorinated aromatics. These strategies emphasize green chemistry principles and process intensification.

Green Chemistry Principles in Fluorobenzoic Acid Synthesis, including Ionic Liquid Mediated Reactions

Green chemistry aims to reduce the environmental impact of chemical processes. In the context of fluorobenzoic acid synthesis, this includes using less hazardous reagents, employing catalytic methods, and minimizing waste.

One significant advancement is the use of high-temperature liquid water (HTLW) as a solvent and medium for hydrolysis, completely avoiding the need for strong acids or bases. researchgate.net For example, the non-catalytic hydrolysis of 2,6-difluorobenzonitrile has been studied in HTLW, demonstrating the feasibility of producing the corresponding benzoic acid in a cleaner manner. researchgate.net This approach minimizes the production of salt waste associated with traditional acid/base neutralization steps.

Catalytic carboxylation is another area of intense research. Recent advances have shown that inert C-F bonds can be directly carboxylated using CO2 under various catalytic systems, such as photoredox/palladium dual catalysis. nih.govalnoor.edu.iq These methods offer a novel way to utilize CO2 as a renewable C1 feedstock while functionalizing highly stable C-F bonds. alnoor.edu.iq

Ionic liquids (ILs) are also being explored as green alternatives to volatile organic solvents. rsc.org Their low volatility, high thermal stability, and tunable properties make them attractive media for various chemical reactions. In synthesis, ILs can act as both the solvent and catalyst. For instance, acidic ionic liquids can facilitate reactions that typically require mineral acids, potentially simplifying workup and enabling catalyst recycling. nih.govgoogle.com While specific applications to this compound synthesis are not widely reported, the principles of using ILs to mediate reactions like hydrolysis or carboxylation represent a promising avenue for greener synthesis design. rsc.org

Continuous-Flow Synthesis Methodologies for Process Intensification

Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling. These benefits are particularly valuable when dealing with hazardous reagents or highly exothermic reactions.

The synthesis of fluorinated benzoic acids is well-suited to flow chemistry. For example, a two-step continuous flow synthesis of 2,4,5-trifluorobenzoic acid has been demonstrated. researchgate.net This process involves the formation of a Grignard reagent in a flow reactor, which is then immediately reacted with a stream of CO2 to form the target acid. researchgate.net This approach mitigates the risks associated with handling large quantities of reactive Grignard reagents in batch and allows for precise control over reaction parameters.

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis

| Parameter | Batch Synthesis | Continuous-Flow Synthesis |

|---|---|---|

| Safety | Higher risk with large volumes of hazardous reagents | Improved safety due to small reactor volumes |

| Heat Transfer | Can be inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio |

| Reaction Control | Less precise control over temperature and mixing | Precise control over residence time, temperature, and stoichiometry |

| Scalability | Challenging; often requires process redesign | Simpler scale-up by running the reactor for longer or using parallel reactors |

Other reaction types, such as nitration, have also been intensified using microreactors. dntb.gov.ua Applying continuous-flow principles to the multi-step synthesis or hydrolysis of precursors for this compound could lead to more efficient, safer, and scalable manufacturing processes.

Catalytic Oxidation and Fluorination Techniques in Benzoic Acid Derivatives Synthesis

The synthesis of fluorinated benzoic acid derivatives, including this compound, leverages a variety of advanced catalytic techniques. These methods are crucial for introducing fluorine atoms onto the aromatic ring and for the formation of the carboxylic acid group.

Catalytic C-H fluorination represents a modern approach to synthesizing fluorinated aromatics. This method avoids the need for pre-functionalized substrates, such as anilines or organometallic reagents. Palladium-based catalytic systems, for instance, have been developed for the regio- and enantioselective nucleophilic β-C(sp³)–H fluorination of amides, which can be precursors to chiral acids. researchgate.net For direct aromatic C-H fluorination, electrophilic fluorinating agents like Selectfluor® are widely used, often in conjunction with a catalyst that facilitates the selective delivery of the fluorine atom to the aromatic ring. mdpi.comorganic-chemistry.org

Another prominent strategy is nucleophilic aromatic substitution (SNAr) on highly halogenated precursors. For example, the synthesis of 3-chloro-2,4,5-trifluorobenzoyl fluoride (B91410) can be achieved through a chlorine-fluorine exchange reaction on a chlorinated precursor. google.com While not a direct synthesis of this compound, this illustrates the principle of using halogen exchange to introduce fluorine.

The formation of the carboxylic acid function often involves oxidation or carboxylation. A documented synthesis for this compound involves the reaction of lithium 2,3-difluorobenzene with carbon dioxide at low temperatures (-65 to -60 °C). chemicalbook.com In this process, the organolithium species acts as a potent nucleophile, attacking the electrophilic carbon of CO₂, followed by acidic workup to yield the final carboxylic acid. This method provides high purity (99.5%) and yield (90%). chemicalbook.com

Furthermore, multi-step sequences involving nitration, reduction, and diazotisation are common for producing specifically substituted benzoic acids. For instance, the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid starts from 4-chloro-3,5-difluorobenzonitrile, which undergoes simultaneous hydrolysis and nitration, followed by reduction of the nitro group to an amine, and finally a Sandmeyer-type reaction (diazotisation and chlorination) to install the second chlorine atom. researchgate.net Such routes demonstrate the intricate combination of reactions required to achieve complex substitution patterns on the benzoic acid scaffold.

Table 1: Selected Synthetic Techniques for Fluorinated Benzoic Acid Derivatives

| Technique | Description | Key Reagents/Catalysts | Relevance |

|---|---|---|---|

| Electrophilic Fluorination | Direct fluorination of C-H bonds on an aromatic ring. | Selectfluor® | A modern, direct method for introducing fluorine atoms. mdpi.com |

| Nucleophilic Fluorination | Displacement of a leaving group (e.g., -Cl, -NO₂) by a fluoride source. Includes Halex and Balz-Schiemann reactions. researchgate.net | KF, CsF, HF | Classic and widely used method for synthesizing fluoroaromatics. researchgate.net |

| Carboxylation of Organometallics | Reaction of an organometallic compound (e.g., organolithium) with carbon dioxide. | Organolithium/Grignard reagent, CO₂ | Direct and high-yield method for forming the carboxylic acid group on a pre-fluorinated ring. chemicalbook.com |

| Multi-step Functionalization | A sequence of reactions such as nitration, reduction, and diazotisation (Sandmeyer reaction) to introduce various substituents. | HNO₃/H₂SO₄, Pd/C, NaNO₂/CuCl | Versatile route for accessing complex substitution patterns not achievable by direct methods. researchgate.net |

Derivatization and Reaction Pathways of this compound

This compound serves as a valuable building block, undergoing a variety of chemical transformations at both the carboxylic acid group and the aromatic ring.

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is readily converted into other functional groups, such as esters, amides, and salts.

Esterification is a common transformation of this compound, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. The Fischer esterification, using catalysts like concentrated sulfuric acid, is a classic method. iiste.org More advanced techniques have been developed for fluorinated benzoic acids, such as using the heterogeneous catalyst UiO-66-NH₂ with methanol, which reduces reaction times significantly compared to traditional methods like using a BF₃·MeOH complex. rsc.org This catalytic approach has shown good performance for 23 different isomers of fluorinated aromatic acids. rsc.org

Amidation involves the reaction of this compound, or its more reactive derivatives like acyl chlorides, with amines. Direct amidation can be challenging and often requires coupling agents. One effective method involves using a triphenylphosphine (B44618) (PPh₃) and iodine (I₂) system, where the outcome is highly dependent on the sequence of reagent addition. rsc.org Another approach is oxidative amidation, where a copper-based metal-organic framework can catalyze the reaction between a carboxylic acid and a formamide, proceeding through radical intermediates. ua.es

Table 2: Representative Carboxylic Acid Transformations

| Reaction | Reagents & Conditions | Product Type | Reference Method |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄ or UiO-66-NH₂) | Ester (e.g., Methyl 2,3-difluorobenzoate) | Fischer Esterification iiste.org, Heterogeneous Catalysis rsc.org |

| Amidation | Amine, Coupling Agent (e.g., PPh₃/I₂) | Amide | PPh₃/I₂ Mediated Coupling rsc.org |

| Oxidative Amidation | Formamide, Copper Catalyst, Oxidant (e.g., TBHP) | Amide | Copper-Catalyzed Oxidative Coupling ua.es |

Like other carboxylic acids, this compound can be deprotonated by a base to form a carboxylate salt. The reaction with sodium hydroxide, for example, yields sodium 2,3-difluorobenzoate. This transformation is a fundamental strategy for modulating the physical properties of the compound, most notably its solubility. While this compound has limited solubility in water, its sodium salt is significantly more water-soluble. This is because the ionic nature of the sodium carboxylate allows for strong ion-dipole interactions with water molecules, a principle widely used in pharmaceutical and industrial applications to improve the bioavailability or formulation of acidic compounds.

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Reactions

The reactivity of the aromatic ring in this compound is governed by the electronic effects of its three substituents: two fluorine atoms and a carboxylic acid group.

Electrophilic Aromatic Substitution (SEAr) is generally disfavored on this ring. The carboxylic acid group is a strong deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. wikipedia.org The fluorine atoms are also deactivating due to their strong inductive effect, although they are ortho, para-directors via their resonance effect. The combined deactivating effect of these three substituents makes the ring highly electron-deficient and thus resistant to attack by electrophiles. If a reaction were to occur, the position of substitution would be determined by the complex interplay of these directing effects, likely leading to substitution at the C5 position (meta to the carboxyl group and ortho/para to the fluorine atoms).

Nucleophilic Aromatic Substitution (SNAr) , conversely, is facilitated by the electron-withdrawing nature of the substituents. wikipedia.org The aromatic ring is sufficiently electron-poor to be attacked by strong nucleophiles. In this reaction, one of the fluorine atoms can act as a leaving group. The rate of SNAr reactions is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org In this compound, the C2-fluorine is ortho to the carboxyl group, and the C3-fluorine is meta. Therefore, nucleophilic attack is more likely to displace the fluorine at the C2 position, as the carboxyl group can help stabilize the intermediate negative charge. This reactivity is crucial for the synthesis of more complex molecules, such as quinolones, where a nucleophile displaces a fluorine atom ortho to the carbonyl or carboxyl group. nih.gov

Complex Heterocycle Formation Utilizing this compound as a Building Block

This compound is a key precursor in the synthesis of various complex heterocyclic compounds, particularly those with applications in medicinal chemistry.

One of the most significant applications is in the synthesis of fluoroquinolones , a class of broad-spectrum antibiotics. nih.gov The general synthesis involves the construction of the quinolone core from a fluorinated aniline derivative, which can be prepared from the corresponding fluorinated benzoic acid. For example, this compound can be converted to 2,3-difluoroaniline, which then undergoes cyclization reactions to form the bicyclic quinolone system. nih.govorientjchem.org The fluorine atom at the C6 position of the final quinolone structure (corresponding to the C2 or C3 position of the benzoic acid precursor) is often crucial for antibacterial activity. mdpi.com

Another class of heterocycles accessible from derivatives of this compound are benzoxazines . The synthesis of benzoxazin-4-ones often starts from anthranilic acids (2-aminobenzoic acids). nih.gov Nitration of this compound followed by reduction would yield a fluoroanthranilic acid derivative, a direct precursor for benzoxazine (B1645224) synthesis through reaction with acyl chlorides or other reagents. google.com These heterocyclic structures are valuable scaffolds in materials science and drug discovery.

Unusual Organometallic Reactions Involving this compound

While the organometallic chemistry of benzoic acids often revolves around directed C-H functionalization and decarboxylative couplings, the unique electronic properties imparted by the two adjacent fluorine atoms in this compound can lead to unusual reactivity and selectivity in certain organometallic transformations. Research in this area has explored its participation in specialized catalytic cycles, including rhodium-catalyzed C-H activation/alkenylation and intriguing instances of C-F bond activation. These reactions highlight the nuanced role of the fluorine substituents in influencing the interaction of the molecule with transition metal catalysts.

A notable example of an unusual organometallic reaction is the rhodium(I)-catalyzed ortho C-H addition of this compound to N-substituted maleimides. This transformation showcases the ability of the carboxylic acid group to act as an effective directing group, facilitating the selective functionalization of the C-H bond at the C6 position. The reaction proceeds under mild conditions and demonstrates a unique mode of reactivity for this fluorinated benzoic acid.

In a specific study, the reaction between various benzoic acids and N-methylmaleimide was investigated. The findings indicated that electron-withdrawing substituents on the benzoic acid ring generally lead to higher product yields. This trend is exemplified by the performance of this compound in comparison to other substituted benzoic acids.

| Entry | Benzoic Acid Derivative | Catalyst System | Product Yield (%) |

| 1 | Benzoic acid | [Rh(cod)Cl]₂ / PPh₃ | 35 |

| 2 | 2-Fluorobenzoic acid | [Rh(cod)Cl]₂ / PPh₃ | 65 |

| 3 | This compound | [Rh(cod)Cl]₂ / PPh₃ | 78 |

| 4 | 2,6-Difluorobenzoic acid | [Rh(cod)Cl]₂ / PPh₃ | <5 |

| 5 | Pentafluorobenzoic acid | [Rh(cod)Cl]₂ / PPh₃ | 85 |

Table 1: Rhodium-Catalyzed C-H/Olefin Coupling of Various Benzoic Acids with N-Methylmaleimide.

The data clearly illustrates that the electronic nature of the substituents plays a crucial role in the efficiency of the C-H activation and subsequent coupling. The high yield obtained with this compound suggests that the combined electron-withdrawing effect of the two fluorine atoms enhances the acidity of the ortho-proton, facilitating its abstraction by the rhodium catalyst. However, the steric hindrance in 2,6-difluorobenzoic acid significantly impedes the reaction, highlighting the delicate balance between electronic and steric factors.

Further research has delved into the potential for transition metal-mediated C-F bond activation of polyfluorinated aromatic compounds. While direct C-F activation of this compound remains a challenging and less explored area, the principles established from studies on other fluoroarenes suggest its possibility under specific catalytic conditions. The high bond dissociation energy of the C-F bond typically requires highly reactive, low-valent metal centers or the assistance of directing groups to facilitate oxidative addition. The presence of the carboxylic acid group in this compound could potentially play a dual role, acting as a directing group to bring the metal catalyst into proximity with the C-F bond at the C2 position, thereby lowering the activation barrier for its cleavage.

While comprehensive studies detailing the C-F activation of this compound are not widely reported, related research on the activation of C-F bonds in other fluorinated aromatics by nickel, palladium, and platinum complexes provides a foundational understanding. These studies indicate that the outcome of the competition between C-F and C-H bond activation is highly dependent on the metal center, the ligand environment, and the specific fluorine substitution pattern on the aromatic ring.

The exploration of such unusual organometallic reactions involving this compound is a testament to the ongoing efforts to expand the synthetic utility of fluorinated organic molecules. The insights gained from these studies not only provide novel methods for the functionalization of this important compound but also contribute to a deeper understanding of the fundamental principles governing organometallic catalysis and bond activation.

Structural Elucidation and Advanced Spectroscopic Characterization of 2,3 Difluorobenzoic Acid

Solid-State Structural Analysis of 2,3-Difluorobenzoic Acid

Single-Crystal X-ray Diffraction Studies for Molecular and Crystal Structures

Single-crystal X-ray diffraction analysis provides definitive insights into the three-dimensional arrangement of this compound in the crystalline state. The compound crystallizes in the monoclinic system with the space group P2₁/c. spectrabase.com Key crystallographic parameters have been determined at a temperature of 293(2) K.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₄F₂O₂ |

| Formula Weight | 158.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.761 (1) |

| b (Å) | 6.520 (1) |

| c (Å) | 26.521 (2) |

| β (°) | 92.27 (1) |

| Volume (ų) | 649.8 (2) |

| Z | 4 |

Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...F, C-H...O Interactions)

The supramolecular assembly of this compound is primarily directed by the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of adjacent molecules. spectrabase.com This classic R²₂(8) graph-set motif is a common feature in the crystal structures of carboxylic acids.

Comparative Crystallographic Analysis with Isomeric Difluorobenzoic Acids

A comparative analysis of the crystal structure of this compound with its isomers, such as 3,5-difluorobenzoic acid, reveals interesting differences in their packing arrangements. While both isomers crystallize in the P2₁/c space group and form hydrogen-bonded dimers, their packing efficiencies differ significantly. spectrabase.com

The molecules of this compound pack more tightly in the crystal lattice compared to 3,5-difluorobenzoic acid. This is evidenced by an 8% higher crystal density for the 2,3-isomer. spectrabase.com This difference in density suggests that the subtle changes in fluorine substitution patterns on the benzene (B151609) ring lead to distinct intermolecular contacts and a more compact packing arrangement in the crystal structure of this compound.

Solution-State Spectroscopic Investigations

Spectroscopic studies in the solution state provide complementary information to the solid-state analysis, offering insights into the molecular structure and electronic properties of the isolated molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed map of the electronic environment of each nucleus. Predicted spectral data from databases offer valuable reference points for structural confirmation. nih.gov

| Nucleus | Data Source/Type | Description |

|---|---|---|

| ¹³C | Sigma-Aldrich Co. LLC. nih.gov | Reference spectrum available. |

| ¹⁹F | W. Robien, Inst. of Org. Chem., Univ. of Vienna. nih.gov | Reference spectrum available. |

The ¹H NMR spectrum is expected to show signals for the aromatic protons, with multiplicities and coupling constants influenced by both H-H and H-F couplings. The ¹³C NMR spectrum provides information on all seven carbon atoms in the molecule, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting patterns. The ¹⁹F NMR spectrum is particularly informative, showing distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts being highly sensitive to their position on the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the various vibrational modes of the this compound molecule. Experimental FT-IR and FT-Raman spectra have been recorded in the solid state, providing a vibrational fingerprint of the compound. nih.gov

A comprehensive analysis of these spectra, often aided by quantum chemical calculations such as Density Functional Theory (DFT), allows for the assignment of specific vibrational modes to the observed spectral bands. nih.gov These assignments include the characteristic stretching and bending vibrations of the carboxylic acid group (O-H, C=O, C-O), as well as the vibrations of the difluorinated benzene ring (C-H, C-C, C-F). The analysis of the vibrational modes of the dimeric form, particularly the red shift in the O-H stretching frequency, provides strong evidence for the hydrogen bonding present in the solid state. chemicalbook.com

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

|---|---|---|

| O-H stretch | ~3000 (broad) | - |

| C=O stretch | 1690 | 1688 |

| C-C ring stretch | 1618, 1585 | 1619, 1587 |

| C-F stretch | 1288, 1250 | - |

| Ring breathing | 762 | 764 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule. When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. shu.ac.uk The specific wavelengths of light absorbed are characteristic of the molecule's structure and the types of electronic transitions possible.

For organic molecules with chromophores—functional groups containing valence electrons with low excitation energies—the absorption of UV-visible radiation leads to distinct absorption bands. shu.ac.uk The primary electronic transitions observed in this region are n → π* and π → π* transitions. shu.ac.uklibretexts.org The n → π* transition involves the excitation of an electron from a non-bonding orbital (n) to an anti-bonding π orbital (π), while the π → π transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. uzh.chyoutube.com

In a study of this compound dissolved in ethanol, the UV absorption spectrum was recorded in the range of 200-800 nm. nih.gov The experimental results were complemented by time-dependent density functional theory (TD-DFT) calculations to provide a deeper understanding of the electronic structure and to assign the observed absorption bands. nih.gov These calculations help in correlating the observed spectral features with specific electronic transitions within the molecule. The absorption of UV or visible radiation corresponds to the excitation of the outer electrons within the molecule. shu.ac.uk

The electronic properties, including absorption wavelengths and excitation energies, are influenced by the molecular structure. nih.gov The presence of the carboxyl group and the fluorine atoms on the benzene ring in this compound influences its electronic absorption spectrum. The analysis of the UV-Vis spectrum, in conjunction with theoretical calculations, provides valuable insights into the electronic properties and the nature of the frontier molecular orbitals of the compound. nih.gov

Theoretical and Computational Chemistry of this compound

Theoretical and computational chemistry provide powerful tools for investigating the molecular and electronic properties of compounds like this compound at an atomic level. These methods allow for the calculation of various molecular parameters and the visualization of electronic distributions, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. arxiv.orgntnu.no It is favored for its favorable balance between computational cost and accuracy. arxiv.org In the study of this compound, DFT calculations have been employed to determine the optimized molecular geometry and to understand its structural properties in the ground state. nih.gov

Using the 6-311++G(d,p) basis set, the structural properties of this compound have been calculated. nih.gov These theoretical calculations provide detailed information about bond lengths, bond angles, and dihedral angles of the molecule in its most stable conformation. The optimized structure obtained from these calculations can then be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. nih.gov

DFT is also instrumental in analyzing the vibrational properties of the molecule. By calculating the vibrational frequencies, a theoretical vibrational spectrum can be generated and compared with experimental FT-IR and FT-Raman spectra. nih.gov The complete assignment of vibrational modes is often performed based on the total energy distribution (TED), which is calculated using methods like scaled quantum mechanics (SQM). nih.gov

HOMO-LUMO Energy Gap Analysis and Related Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and its ability to undergo electronic transitions. wikipedia.orgschrodinger.com

For this compound, the HOMO and LUMO energies have been calculated to understand the charge transfer characteristics within the molecule. nih.gov A smaller HOMO-LUMO gap generally indicates that a molecule is more reactive and can be more easily excited. wikipedia.org The energy of this gap can be correlated with the lowest energy electronic excitation observed in the UV-Vis spectrum. schrodinger.com

The analysis of HOMO and LUMO is not limited to the energy gap. The spatial distribution of these orbitals reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). This information is crucial for predicting the sites of electrophilic and nucleophilic attack and for understanding the molecule's behavior in chemical reactions.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (ΔE) | - |

Note: Specific numerical values from the cited literature were not available for this table.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP surface displays the electrostatic potential at different points on the electron density surface of the molecule.

The MEP map uses a color scale to represent the electrostatic potential, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). walisongo.ac.id Green represents regions of neutral potential. For this compound, the MEP map would highlight the electronegative oxygen atoms of the carboxyl group as regions of high electron density (red), making them potential sites for interaction with electrophiles. Conversely, the hydrogen atom of the carboxyl group and potentially the carbon atoms attached to the electronegative fluorine atoms would show a more positive potential (blue), indicating their susceptibility to nucleophilic attack. This visualization provides a powerful tool for understanding intermolecular interactions and predicting reaction sites.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a localized, intuitive picture of the bonding and electronic structure of a molecule, closely aligning with classical Lewis structure concepts. wisc.edu It transforms the complex, delocalized molecular orbitals obtained from quantum chemical calculations into localized orbitals that represent core electrons, lone pairs, and bonding and anti-bonding orbitals. wisc.edumpg.de

For this compound, NBO analysis can elucidate the nature of the intramolecular bonding, including the interactions between different bonds and the delocalization of electron density. wisc.edu This analysis can quantify the stabilization energies associated with electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs, providing a quantitative measure of hyperconjugative and resonance effects.

The NBO method also provides information about the hybridization of atomic orbitals in forming bonds and the charge distribution among the atoms in the molecule. This detailed electronic information is valuable for understanding the molecule's stability, reactivity, and spectroscopic properties.

Computational Insights into Reactivity and Interaction Mechanisms

Computational chemistry offers significant insights into the reactivity and interaction mechanisms of this compound. By modeling the molecule's interactions with other chemical species, it is possible to predict reaction pathways, transition states, and activation energies.

In the solid state, this compound is known to form dimers stabilized by hydrogen bonds between the carboxylic acid groups. nih.govsigmaaldrich.com These dimers then stack on top of each other, held together by weaker C-H···F and C-H···O interactions. nih.gov Computational methods can be used to model these intermolecular interactions and calculate their binding energies, providing a deeper understanding of the crystal packing and the forces governing the supramolecular structure.

Furthermore, computational studies can explore the reactivity of this compound in various chemical reactions. For instance, it has been used as a tracer in oil wells, and understanding its interactions with different components of the reservoir rock and fluids is crucial for its application. nih.govsigmaaldrich.com By simulating these interactions, computational chemistry can provide valuable data on its transport and recovery properties.

Applications of 2,3 Difluorobenzoic Acid in Chemical and Material Science Research

Intermediate in Advanced Organic Synthesis

In the realm of organic chemistry, 2,3-difluorobenzoic acid serves as a fundamental starting material. Its unique substitution pattern provides a scaffold upon which chemists can build intricate molecular architectures, leveraging the electronic effects of the fluorine atoms to guide reactions and impart specific properties to the final products.

The structure of this compound is frequently incorporated into larger, more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. lookchem.com The fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, all of which are desirable traits in drug design. ossila.com For instance, fluorinated benzoic acids are key intermediates in the synthesis of quinolone-3-carboxylic acid derivatives, a class of compounds investigated for their medicinal properties. researchgate.net The synthesis of more complex halogenated benzoic acids, such as 2,4-dichloro-3,5-difluorobenzoic acid, which is a precursor for various biologically active compounds, can be achieved through multi-step reaction sequences starting from related fluorinated precursors. researchgate.netresearchgate.net This highlights the role of fluorinated benzoic acids as foundational building blocks for creating molecules with significant functional complexity.

The chemical reactivity of this compound is centered around its carboxylic acid group and the activated aromatic ring. The carboxylic acid moiety readily participates in condensation reactions. ck12.org This type of reaction, where two molecules combine with the loss of a small molecule like water, is fundamental to creating a wide array of functional groups. For example, through esterification or amidation, the benzoic acid can be converted into esters and amides, respectively, which are common linkages in more complex structures.

| Reaction Type | Reactant | Typical Reagents | Product Functional Group | Significance |

|---|---|---|---|---|

| Condensation (Esterification) | Alcohol | Acid catalyst (e.g., H₂SO₄) | Ester | Forms key linkage in many organic molecules. |

| Condensation (Amidation) | Amine | Coupling agents (e.g., DCC, EDC) | Amide | Creates stable peptide-like bonds. |

| Aromatic Substitution (Nitration) | - | HNO₃, H₂SO₄ | Nitro-substituted benzoic acid | Introduces a versatile nitro group for further transformations. |

Utility in Pharmaceutical Intermediate Development

The application of this compound and its derivatives as intermediates is particularly prominent in the pharmaceutical industry. The unique properties conferred by the fluorine atoms make it a sought-after precursor for the synthesis of active pharmaceutical ingredients (APIs).

Halogenated benzoic acids are established precursors in the synthesis of various antibacterial agents. researchgate.net Specifically, multi-substituted benzoic acids, including those with fluorine atoms, are valuable intermediates for creating medicines that combat bacterial infections. researchgate.net For example, derivatives of fluorinated benzoic acids are key components in the synthesis of certain quinolone antibiotics, a class of broad-spectrum antibacterial drugs. researchgate.net The synthesis of these complex heterocyclic systems often involves building the core structure onto a pre-functionalized benzoic acid derivative.

Fluorinated organic molecules are widely utilized in the synthesis of drugs with anti-inflammatory properties. ossila.com The introduction of fluorine can significantly enhance the potency and pharmacokinetic profile of these agents. While many different fluorinated structures are used, benzoic acid derivatives serve as common starting points. For example, 2-amino-3-fluorobenzoic acid, a close derivative, is a known intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. orgsyn.org This highlights the utility of the fluorobenzoic acid scaffold in the development of compounds designed to treat inflammation.

The versatility of this compound allows for its use in creating compounds that target specific enzymes or receptors involved in disease processes. The 2,3-difluorobenzoyl group can be found in various investigational compounds designed to interact with particular biological pathways. For instance, derivatives are used to synthesize molecules that can act as receptor antagonists. An example is the use of 2-amino-3-fluorobenzoic acid in the synthesis of L-670,596, a potent and selective thromboxane/prostaglandin endoperoxide receptor antagonist, which is a target for cardiovascular therapies. orgsyn.org

| Pharmaceutical Application | Compound Class | Role of Fluorobenzoic Acid Moiety | Example Therapeutic Target |

|---|---|---|---|

| Antibacterial | Quinolone derivatives | Serves as a core structural precursor. researchgate.netresearchgate.net | Bacterial DNA gyrase |

| Anti-inflammatory | NSAID Precursors | Acts as a foundational building block for the final drug. ossila.comorgsyn.org | Cyclooxygenase (COX) enzymes |

| Targeted Therapies | Receptor Antagonists | Provides a scaffold for building selective inhibitors. orgsyn.org | Thromboxane receptors |

Application in Agrochemical Research and Development

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical research, often leading to compounds with enhanced efficacy, metabolic stability, and targeted modes of action. This compound serves as a valuable building block in this field, contributing to the design and synthesis of new herbicides and pesticides.

Benzoic acid derivatives have long been recognized as an important class of herbicides, with their biological activity being highly dependent on the substitution pattern on the aromatic ring. bcpcpesticidecompendium.orgnih.gov Compounds like Dicamba (3,6-dichloro-2-methoxybenzoic acid) and 2,3,6-TBA (2,3,6-trichlorobenzoic acid) are well-established auxin-like herbicides that disrupt plant growth. bcpcpesticidecompendium.orgnih.gov The introduction of fluorine atoms, particularly in multiple positions, can significantly alter the electronic properties, lipophilicity, and metabolic fate of the parent molecule, thereby fine-tuning its herbicidal activity and selectivity.

The 2,3-difluoro substitution pattern on the benzoic acid core is an area of interest for creating new herbicidal candidates. The presence and position of fluorine atoms can influence how the molecule interacts with its biological target, potentially leading to new modes of action or overcoming resistance to existing herbicides. Research in this area focuses on synthesizing and screening various fluorinated benzoic acid analogues to identify structures with optimal herbicidal profiles against specific weed species while maintaining crop safety. The synthesis of such specialized aromatic carboxylic acids is considered a key step in developing new, effective agrochemicals. hokudai.ac.jp

Table 1: Examples of Benzoic Acid Herbicides and Related Structures

| Compound Name | Chemical Class | Primary Use |

| Dicamba | Benzoic Acid Herbicide | Selective control of broadleaf weeds |

| 2,3,6-TBA | Benzoic Acid Herbicide | Broadleaf weed control, often in non-crop areas |

| Chloramben | Benzoic Acid Herbicide | Pre-emergence control of broadleaf weeds and grasses |

| This compound | Fluorinated Benzoic Acid | Precursor/Structural motif for new herbicide design |

This table is generated based on information from the text and is for illustrative purposes.

Beyond herbicides, this compound is a precursor for a diverse range of potential pesticide molecules. The difluorinated phenyl ring is a key pharmacophore that can be incorporated into larger, more complex structures to impart desired biological activities. researchgate.net The strong carbon-fluorine bond can enhance the metabolic stability of a pesticide, increasing its persistence and effectiveness in the field.

For instance, research has shown that derivatives of other difluorobenzoic acid isomers, such as 2,6-difluorobenzoic acid, are key components in the synthesis of modern insecticides. wikipedia.org Novaluron, an insect growth regulator, contains a 2,6-difluorobenzoyl moiety. wikipedia.org Its metabolic pathway involves the formation of 2,6-difluorobenzoic acid. wikipedia.org This parallel highlights the potential of the 2,3-difluoro isomer as a starting material for synthesizing new insecticides, fungicides, or bactericides. Scientists can modify the carboxylic acid group to create esters, amides, or hydrazones, leading to novel compounds with potentially unique and specific activities against various agricultural pests. researchgate.net

Role in Advanced Materials Science

The unique properties imparted by the carbon-fluorine bond, such as high thermal stability, chemical inertness, and distinct electronic characteristics, make fluorine-containing compounds highly valuable in materials science. This compound serves as a versatile precursor for the development of advanced materials with tailored properties.

Fluorinated polymers, or fluoropolymers, are renowned for their exceptional resistance to heat, chemicals, and weathering. rsc.org The incorporation of fluorine atoms into a polymer backbone can significantly enhance its stability. While large-scale fluoropolymers are typically synthesized from fluoroalkenes, there is growing interest in creating specialty polymers from aromatic fluorinated building blocks like this compound.

This compound can be used as a monomer in step-growth polymerization to create fluorinated polyesters or polyamides. The rigid aromatic ring of the benzoic acid unit, combined with the strong C-F bonds, can lead to polymers with high glass transition temperatures and excellent thermal stability. These materials are candidates for high-performance applications where resistance to extreme temperatures and corrosive environments is critical. Research in this area explores how the specific 2,3-difluoro substitution pattern influences polymer chain packing, crystallinity, and ultimately, the macroscopic properties of the resulting material. rsc.org

Table 2: Potential Polymer Types Incorporating this compound

| Polymer Class | Linkage Type | Potential Enhanced Properties |

| Polyesters | Ester (-COO-) | Thermal stability, chemical resistance, hydrophobicity |

| Polyamides | Amide (-CONH-) | High-temperature performance, mechanical strength |

| Polybenzoxazoles | Oxazole ring | Extreme thermal and oxidative stability |

This table is generated based on information from the text and is for illustrative purposes.

The surface properties of materials can be dramatically altered by the application of specialized coatings. Fluorinated compounds are frequently used as additives in coatings to lower surface energy, which imparts properties such as water and oil repellency (hydrophobicity and oleophobicity), stain resistance, and improved leveling. specialchem.comresearchgate.net

This compound and its derivatives can be incorporated into coating formulations to fine-tune these surface characteristics. It can be used to synthesize fluorinated surfactants or additives that migrate to the coating's surface during curing. specialchem.com Another approach involves grafting benzoic acid-type molecules onto polymer surfaces to alter their polarity and affinity. mdpi.com By using this compound, a highly hydrophobic and chemically resistant surface can be created. This is valuable for producing self-cleaning, anti-fouling, and protective coatings for a range of substrates, from textiles to electronics and architectural surfaces.

The high electronegativity of fluorine atoms significantly influences the electronic distribution within a molecule. This property makes this compound an attractive precursor for functional materials where precise electronic and optical properties are required.

One prominent application is in the synthesis of Metal-Organic Frameworks (MOFs) . rsc.orgmdpi.com MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. rutgers.eduwpi.edu Fluorinated benzoic acids, including various isomers, have been successfully used as "linkers" or "modulators" in MOF synthesis. rsc.orgmdpi.com The fluorine atoms can tune the electronic environment of the metal centers, influencing the MOF's photoluminescence, magnetic properties, and catalytic activity. rutgers.edu Furthermore, fluorination can enhance the hydrophobicity and stability of the MOF, which is crucial for applications in gas separation and storage. rutgers.edurutgers.edu

Another area of application is in the field of Liquid Crystals (LCs) . biointerfaceresearch.combeilstein-journals.org The molecular structure of a compound, including the presence and position of polar substituents like fluorine, dictates its liquid crystalline behavior. biointerfaceresearch.com Difluorinated aromatic compounds are synthesized to create LC materials with specific dielectric anisotropy, a key property for their use in display technologies. beilstein-journals.org this compound can serve as a starting material for the synthesis of complex, rod-shaped molecules that exhibit liquid crystal phases, contributing to the development of new materials for advanced optical and electronic devices. colorado.edu

Function as a Chemical Tracer in Environmental and Geosciences

This compound (2,3-DFBA) serves as a valuable tool in environmental and geoscientific research, primarily functioning as a chemical tracer. Its chemical properties, particularly its stability and low sorption to soil particles, make it an effective agent for tracking the movement of water and other substances in subsurface environments. A key advantage of using 2,3-DFBA and other fluorinated benzoic acids (FBAs) is the availability of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS-MS), which allow for detection at very low concentrations, down to micrograms per liter. nih.govresearchgate.net This suite of tracers enables more sophisticated and detailed studies compared to using a single tracer compound. nmt.edu

Hydrological Tracing in Groundwater Movement Studies

This compound is utilized as a nonreactive tracer for investigating soil and groundwater movement. semanticscholar.org Its effectiveness stems from its ability to move with water without significantly interacting with the surrounding geological materials. nmt.edu This conservative behavior is crucial for accurately mapping groundwater flow paths, determining the velocity of groundwater, and understanding hydrological connections within aquifers. semanticscholar.orgunt.edu

In various hydrological investigations, 2,3-DFBA has been evaluated alongside other fluorinated benzoic acids to expand the range of available tracers. nmt.edu Laboratory and field experiments, including batch shaking tests and soil column studies, have demonstrated that the concentration distribution and mass recovery of difluorobenzoate (DFBA) isomers, including 2,3-DFBA, are comparable to that of bromide, a widely accepted nonreactive tracer. semanticscholar.org This indicates that 2,3-DFBA is not significantly affected by sorption to soil particles, a common issue with other types of tracers like dyes. nmt.edu

The use of multiple FBA tracers simultaneously, including 2,3-DFBA, allows for complex, multi-well tracer tests to better characterize subsurface hydrology. nmt.edu The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and LC-MS-MS, facilitates the simultaneous detection and quantification of various FBAs from a single water sample, making these studies more efficient. nih.govnmt.edu

Table 1: Comparison of Tracer Properties in Hydrological Studies

| Tracer | Type | Key Advantages | Common Analytical Method |

|---|---|---|---|

| This compound | Fluorinated Benzoic Acid | Low sorption, stable, detectable at low concentrations | HPLC, LC-MS-MS |

| Bromide | Inorganic Anion | Considered nonreactive, widely used as an index tracer | Ion Chromatography |

| Uranine | Fluorescent Dye | Highly visible, good for surface water | Spectrofluorometry |

| Chloride | Inorganic Anion | Naturally occurring, cost-effective | Ion Chromatography |

Reservoir Characterization in Enhanced Oil Recovery Applications

In the field of petroleum geology and engineering, this compound is employed as a tracer to assess and optimize enhanced oil recovery (EOR) operations. researchgate.netsigmaaldrich.com It is injected into oil reservoirs to track the movement of injected fluids, such as water or gas, which helps in understanding the flow dynamics within the reservoir. s4science.at By monitoring the concentration of 2,3-DFBA and other FBAs in the water produced from surrounding wells, reservoir engineers can gain insights into fluid pathways, identify well-to-well connectivity, and determine the efficiency of the EOR process. s4science.atresearchgate.net

Fluorinated benzoic acids are particularly suitable for EOR applications because they partition into the aqueous phase and have good thermal and chemical stability under reservoir conditions. s4science.atnih.gov The demand for reliable and sensitive methods to quantify FBAs in the complex matrix of produced water has led to the development of advanced analytical techniques like ultra-performance liquid chromatography-mass spectrometry (UPLC-MS). researchgate.net These methods allow for the detection of tracers at low part-per-billion levels, which is essential for tracking the tracer front as it moves through the reservoir. osti.gov

The data obtained from tracer studies using 2,3-DFBA can be used to refine reservoir models, optimize injection strategies, and ultimately maximize oil recovery. s4science.at The use of a suite of different FBA tracers can provide a more detailed picture of the reservoir's heterogeneity and complex flow patterns. osti.gov

Table 2: Application of 2,3-DFBA in Enhanced Oil Recovery

| Application | Purpose | Information Gained |

|---|---|---|

| Inter-well Tracer Test | To track the flow of injected fluids between injector and producer wells. | Well connectivity, fluid flow direction, sweep efficiency. |

| Reservoir Modeling | To calibrate and validate numerical reservoir simulation models. | Improved reservoir characterization, more accurate predictions of fluid movement. |

| Sweep Efficiency Analysis | To evaluate how effectively the injected fluid displaces oil. | Identification of unswept oil zones, optimization of injection patterns. |

Indicators in Leaching Studies for Carbon Sequestration Techniques

The long-term security of carbon sequestration in geological formations is a critical aspect of its viability as a climate change mitigation strategy. Monitoring for potential leakage from these storage sites is essential. While not directly used in the sequestration process itself, this compound and other FBAs serve as valuable indicators in studies related to the potential leaching from carbon storage sites. nih.govresearchgate.net

The same properties that make 2,3-DFBA an effective hydrological tracer—its mobility in groundwater and low interaction with rock and soil—make it suitable for simulating and detecting the potential movement of fluids from a storage reservoir. nih.gov By using FBAs in hydrological modeling and leaching studies, scientists can better understand the potential pathways and rates at which sequestered CO2 or displaced brine could migrate if a leak were to occur. nih.gov These studies are crucial for risk assessment and for developing effective monitoring, verification, and accounting (MVA) plans for carbon sequestration projects. The ability to detect these tracers at very low concentrations provides an early warning system for potential containment issues. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | 2,3-DFBA |

| Bromide | |

| Chloride | |

| Uranine |

Environmental Behavior and Fate of 2,3 Difluorobenzoic Acid

Environmental Transport and Mobility Dynamics

The mobility of 2,3-Difluorobenzoic acid in the environment is largely governed by its chemical properties and its interactions with soil and aquatic matrices. Its application as a tracer provides direct insight into its transport dynamics.

This compound has been identified as an effective nonreactive water tracer for use in soil and groundwater. nmt.edu Laboratory and field experiments have demonstrated that its transport behavior is comparable to that of the bromide anion (Br-), which is widely considered a nonreactive and non-sorbing tracer in most hydrological environments. semanticscholar.org In a series of tests including batch shaking with different soils, laboratory soil columns under saturated and unsaturated conditions, and field-scale aquifer and soil tracer tests, 2,3-DFBA exhibited the same concentration distribution and mass recovery as bromide. semanticscholar.org

This lack of significant sorption to soil particles is a key characteristic. nmt.edu The minimal interaction with soil matrices allows it to move with the flow of water, making it a reliable indicator of water movement pathways. nih.govscienceopen.com The low sorption potential is attributed to its anionic nature at typical environmental pH levels, which leads to electrostatic repulsion from negatively charged soil colloids.

The mobility of this compound is intrinsically linked to environmental pH due to its acidic functional group. As a benzoic acid derivative, it has a specific acid dissociation constant (pKa). In aqueous environments, the compound will exist in either its protonated (neutral) form or its deprotonated (anionic) form, with the ratio of the two species being dependent on the pH of the surrounding medium.

At pH values below its pKa, the neutral form will predominate, whereas at pH values above the pKa, the anionic form will be the dominant species. Most natural soils and surface waters have pH values that are above the pKa of benzoic acids, meaning that this compound will primarily exist as the 2,3-difluorobenzoate anion. This anionic form is highly water-soluble and is repelled by the predominantly negative charges on the surfaces of clay minerals and natural organic matter in soil. This electrostatic repulsion minimizes sorption and enhances its mobility in the subsurface environment. frontiersin.orgmdpi.com Consequently, its distribution is largely confined to the aqueous phase, with limited partitioning to solid environmental matrices.

Table 1: Tracer Suitability in Hydrological Studies

| Tracer Compound | Relative Sorption | Mobility in Soil/Groundwater | Reference |

|---|---|---|---|

| This compound | Non-sorbing | High (similar to Bromide) | nmt.edusemanticscholar.org |

| Bromide (Br-) | Non-sorbing | High (Index Tracer) | semanticscholar.org |

| 2,6-Difluorobenzoic acid | Non-sorbing | High | nmt.edu |

Environmental Degradation Pathways

The persistence of fluorinated organic compounds in the environment is a subject of considerable research. The strong carbon-fluorine bond makes many of these substances resistant to degradation. nih.govunep.org While this compound's use as a tracer suggests it is stable over the timeframes of hydrological studies, understanding its longer-term degradation potential is important.

Specific studies on the biodegradation of this compound are not extensively documented. However, research on other fluorinated benzoic acid isomers provides insights into potential degradation pathways.

Under anaerobic conditions, there is evidence that some polyfluorinated benzoic acids can be biodegraded. For instance, in-situ studies of 2,6-difluorobenzoic acid (2,6-DFBA) in groundwater monitoring wells indicated that it underwent zero-order decay, which was associated with nitrate (B79036) and subsequent sulfate (B86663) removal, strongly suggesting biodegradation. nih.gov Other research has demonstrated that certain denitrifying bacteria of the genus Pseudomonas can utilize 2-fluorobenzoate (B1215865) as their sole source of carbon and energy under anaerobic conditions, achieving complete degradation with stoichiometric release of fluoride (B91410) ions. nih.govsigmaaldrich.com

Aerobic degradation of monofluorobenzoates has also been observed. For example, 3-chlorobenzoate-grown cells of Pseudomonas sp. B13 were found to readily cometabolize monofluorobenzoates. nih.gov In these studies, 4-fluorobenzoate (B1226621) was totally degraded after a period of adaptation. nih.gov However, the same studies noted that 2-fluoro-cis,cis-muconic acid was identified as a dead-end metabolite from the catabolism of 2- and 3-fluorobenzoate, indicating that complete mineralization did not occur for all isomers under these specific conditions. nih.gov

The fact that this compound functions effectively as a nonreactive tracer suggests that it is resistant to rapid biodegradation under a range of typical soil and groundwater conditions. nmt.edusemanticscholar.org

The persistence of this compound in the environment is largely attributable to the high strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. nih.gov This inherent stability makes perfluorinated and polyfluorinated compounds, as a class, resistant to many natural degradation processes. unep.org The use of this compound as a tracer in studies lasting from a month to three months confirms its stability and persistence over these timescales. semanticscholar.org

Abiotic degradation mechanisms such as hydrolysis are generally not considered significant pathways for the breakdown of such stable aromatic compounds under typical environmental conditions. While no specific studies on the hydrolysis of this compound were identified, the stability of the aromatic ring and the C-F bonds suggest a high resistance to this process.

Photodegradation could be a potential abiotic degradation pathway, particularly for compounds present in sunlit surface waters. Research on other fluorinated carboxylic acids, such as perfluorooctanoic acid (PFOA), has shown that photocatalytic degradation can occur under specific conditions, for instance, in the presence of a photocatalyst like titanium dioxide (TiO2). nih.gov However, the extent to which direct or indirect photolysis contributes to the degradation of this compound in natural environments has not been specifically studied.

There is currently a lack of information in the scientific literature regarding the specific environmental transformation products of this compound. Its characterization as a nonreactive tracer implies that it does not readily transform into other compounds under the conditions of use in hydrological studies. nmt.edusemanticscholar.org

In contrast, it is noteworthy that other isomers of difluorobenzoic acid are known environmental transformation products of more complex molecules. For example, 2,6-Difluorobenzoic acid is a known metabolite and degradation product of several benzoylphenylurea (B10832687) insecticides, including Novaluron, Lufenuron, Diflubenzuron, and Teflubenzuron. nih.govuzh.chwikipedia.orgsigmaaldrich.com This highlights that while this compound itself appears to be persistent, other isomers found in the environment may originate from the breakdown of agricultural pesticides.

Table 2: Summary of Environmental Behavior of Fluorinated Benzoic Acids

| Compound | Environmental Behavior Highlight | Potential Degradation Pathway | Known Transformation Products |

|---|---|---|---|

| This compound | Used as a nonreactive tracer; high mobility, low sorption. nih.govnmt.edusemanticscholar.org | Likely persistent; specific degradation pathways not well-studied. | Not documented. |

| 2,6-Difluorobenzoic acid | Anaerobic biodegradation observed in-situ. nih.gov | Anaerobic biodegradation. | Is a transformation product of several pesticides. nih.govuzh.chwikipedia.org |

Emerging Research Frontiers and Future Perspectives on 2,3 Difluorobenzoic Acid

Development of Novel Synthetic Routes and Process Intensification Strategies

The synthesis of 2,3-Difluorobenzoic acid and its derivatives is an area of active research, with a focus on developing more efficient, cost-effective, and environmentally benign methods. Traditional synthetic routes for fluorinated benzoic acids often involve harsh reaction conditions and the use of hazardous reagents. rsc.org Current research is geared towards overcoming these limitations.

One promising approach involves the carboxylation of organolithium intermediates. For instance, this compound can be synthesized by passing carbon dioxide gas into a solution containing lithium 2,3-difluorobenzene at low temperatures (-65 to -60 °C). chemicalbook.com This method has demonstrated high purity (99.5%) and a respectable yield of 90%. chemicalbook.com

| Reactant | Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Lithium 2,3-difluorobenzene | Carbon Dioxide | -65 to -60 | 90 | 99.5 |

Further research into novel synthetic strategies for related fluorinated benzoic acids, such as the transition metal-free nucleophilic fluorination of 1-arylbenziodoxolones, could pave the way for new routes to this compound. arkat-usa.org

Process intensification is another key frontier, aiming to make chemical production safer, more sustainable, and more efficient. google.com For the synthesis of fluorinated intermediates, this could involve transitioning from traditional batch reactors to continuous flow systems. google.com Such a shift can lead to better control over reaction parameters, reduced reaction times, and minimized waste generation. guidechem.com While specific studies on the process intensification of this compound synthesis are not yet widely published, the principles are broadly applicable and represent a significant area for future research and development.

Exploration of Advanced Applications in Niche and Interdisciplinary Fields

This compound serves as a versatile building block in the synthesis of a variety of high-value chemical products. aaronchem.com Its applications span across pharmaceuticals, agrochemicals, and materials science, particularly in the development of liquid crystals. chemicalbook.com

In the pharmaceutical industry, the incorporation of fluorine atoms into drug molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. This compound and its derivatives are therefore valuable intermediates in the synthesis of novel therapeutic agents. nih.gov Similarly, in the agrochemical sector, this compound is utilized in the development of new pesticides and herbicides with improved efficacy and potentially reduced environmental impact. nih.gov

The field of materials science also presents exciting opportunities for this compound. It is used as an intermediate in the production of liquid crystal materials, which are essential components of displays in a wide range of electronic devices. chemicalbook.com The unique properties of the difluorinated benzene (B151609) ring can influence the mesomorphic behavior and electro-optical properties of the final liquid crystal molecules.

Beyond these established areas, this compound has been employed as a tracer in environmental and industrial processes. Its applications include determining the extent of recovery of materials injected into oil wells and observing water movement in soil. sigmaaldrich.comscienceopen.comnih.gov

Refinement of Computational Models for Reactivity and Interaction Prediction

Computational chemistry plays a crucial role in understanding the structure, reactivity, and properties of molecules like this compound. Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been employed to investigate its molecular conformation, vibrational spectra, and electronic transitions. aaronchem.com

These computational studies provide valuable insights that complement experimental data. For example, calculated bond lengths and angles for both the monomer and dimer of this compound show good agreement with experimental X-ray diffraction data. aaronchem.com Such models can predict how the molecule will interact with other molecules and its surrounding environment. In the solid state, this compound forms dimers stabilized by hydrogen bonds, and these dimers are further arranged in stacks held together by weak C-H···F and C-H···O interactions. sigmaaldrich.com

| Bond | Experimental (X-ray) | Calculated (B3LYP) | Calculated (MP2) |

|---|

The refinement of these computational models will continue to be a key research frontier, enabling more accurate predictions of molecular properties and reactivity. This, in turn, will accelerate the design and discovery of new materials and molecules with desired functionalities.

Integration with Machine Learning and Artificial Intelligence for Materials Discovery and Molecular Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of materials discovery and molecular design. These powerful tools can analyze vast datasets to identify patterns and predict the properties of novel compounds, significantly accelerating the research and development process.

While specific applications of AI in the design of this compound derivatives are still emerging, the methodologies are well-established for other classes of molecules. For instance, ML models have been successfully used to predict the photophysical properties of benzothiadiazole derivatives, with high accuracy. jk-sci.com Techniques like SHapley Additive exPlanations (SHAP) analysis can provide insights into the structure-property relationships, guiding the rational design of new molecules with enhanced characteristics. jk-sci.com

In the context of this compound, AI could be employed to:

Predict the biological activity of novel derivatives for pharmaceutical or agrochemical applications.

Screen virtual libraries of compounds to identify promising candidates for new liquid crystal materials.

Optimize synthetic routes by predicting reaction outcomes and identifying the most efficient reaction conditions.

The development of bespoke databases and chemistry-aware natural language processing tools will be crucial for harnessing the full potential of AI in this area. chemiehoch3.de

Contribution to Sustainable Chemical Manufacturing and Circular Economy Initiatives

The principles of green chemistry and the development of a circular economy are becoming increasingly important in the chemical industry. tandfonline.com For this compound, this translates to a focus on developing more sustainable manufacturing processes and considering the entire lifecycle of the compound and its derivatives.

Future research in this area will likely focus on:

Greener Synthetic Routes: This includes the use of less hazardous solvents, renewable starting materials, and catalytic methods to minimize waste. rsc.org Biocatalytic approaches, such as the use of microorganisms to perform specific chemical transformations, offer a promising avenue for the sustainable synthesis of fluorinated benzoic acids. researchgate.neteuropa.eu

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Circular Economy for Fluorochemicals: Developing methods for the chemical recycling of fluorinated compounds to recover and reuse the fluorine content. britishwaterfilter.com This would reduce the reliance on finite mineral resources like fluorspar and minimize the environmental impact of fluorochemicals. researchgate.netacs.org

The move towards a more sustainable chemical industry will require a holistic approach, considering not only the synthesis of this compound but also its downstream applications and end-of-life management.

Q & A

Basic: What are the optimal synthetic routes for 2,3-Difluorobenzoic acid, and how can purity be ensured?

Methodological Answer:

Synthesis typically involves fluorination of benzoic acid derivatives using agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) in solvents such as acetonitrile. Key steps include:

- Regioselective fluorination : Control reaction temperature (20–50°C) to favor difluorination at the 2,3-positions.

- Purification : Recrystallization from ethanol/water mixtures improves purity, monitored by HPLC (>98% purity).

- Validation : Melting point analysis (expected range: 156–165°C) and H/F NMR to confirm substitution patterns .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Single-crystal studies (space group P2/c, a = 3.761 Å, β = 92.27°) reveal dimeric structures stabilized by O–H⋯O hydrogen bonds (R-factor = 0.044). Use MoKα radiation (λ = 0.71074 Å) for data collection .

- Spectroscopy : F NMR (δ ≈ -110 ppm for ortho-F, -115 ppm for meta-F) and IR (broad O–H stretch at 2500–3000 cm) confirm functional groups .

Advanced: How do hydrogen-bonding networks and weak interactions influence the crystal packing of this compound?

Methodological Answer: